molecular formula C8H3F5O3S B1227230 Perfluorophenyl ethenesulfonate CAS No. 452905-58-7

Perfluorophenyl ethenesulfonate

Cat. No.: B1227230
CAS No.: 452905-58-7
M. Wt: 274.17 g/mol
InChI Key: NVXWLLDJCHOIBZ-UHFFFAOYSA-N
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Description

Perfluorophenyl ethenesulfonate is a perfluorinated compound characterized by the presence of a phenyl ring fully substituted with fluorine atoms and an ethenesulfonate group. This compound is notable for its unique chemical properties, including high thermal stability, chemical resistance, and the ability to participate in various polymerization reactions. These properties make it a valuable monomer in the synthesis of advanced materials, particularly in the field of proton exchange membranes for fuel cells .

Biochemical Analysis

Biochemical Properties

Perfluorophenyl ethenesulfonate plays a significant role in biochemical reactions, particularly in the context of proton exchange membrane (PEM) fuel cells. It interacts with enzymes, proteins, and other biomolecules through its sulfonic acid group, which facilitates proton transport. The compound’s interactions with biomolecules are primarily electrostatic, involving the attraction between the negatively charged sulfonate group and positively charged regions on proteins and enzymes . These interactions can influence the activity and stability of the biomolecules, making this compound a valuable component in biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high stability, which allows it to maintain its biochemical activity over extended periods . Under certain conditions, it can undergo degradation, leading to the formation of byproducts that may have different biochemical effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolic activity without causing significant adverse effects . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced. These findings highlight the importance of optimizing dosage levels for safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation . Additionally, it can affect amino acid metabolism by altering the expression of genes encoding key enzymes in these pathways. These interactions can lead to changes in the levels of metabolites, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism

Preparation Methods

The synthesis of perfluorophenyl ethenesulfonate typically involves several key steps:

Industrial production methods for this compound often involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Perfluorophenyl ethenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Perfluorophenyl ethenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a perfluorinated phenyl ring and an ethenesulfonate group, which imparts distinct chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXWLLDJCHOIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377237
Record name Pentafluorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452905-58-7
Record name Pentafluorophenyl ethenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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